2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a nitrophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Attachment of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiolating agent.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with chloroacetyl chloride.
Nitration and Chlorination: The final step involves nitration and chlorination of the phenyl ring to introduce the nitro and chloro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) for reduction of the nitro group.
Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide is unique due to the presence of both nitro and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10ClN3O3S2 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-9-5-6-10(12(7-9)19(21)22)17-14(20)8-23-15-18-11-3-1-2-4-13(11)24-15/h1-7H,8H2,(H,17,20) |
InChI Key |
VPYPKVCGTYPTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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